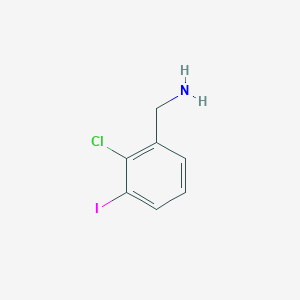
3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . Protocols exist for the functionalizing deboronation of alkyl boronic esters, but protodeboronation is not well developed . Catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzoic acid group attached to a hydroxymethyl-substituted cyclohexyl group. The compound contains a total of 41 bonds, including 20 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amine (aromatic), 2 hydroxyl groups, and 1 primary alcohol .Chemical Reactions Analysis
The chemical reactions involving compounds similar to this compound often involve reactions at the benzylic position . For example, free radical reactions can occur with N-bromosuccinimide (NBS), where the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical can then remove a hydrogen atom to form succinimide (SH) .Applications De Recherche Scientifique
Metabolism in Bacteria
- Research has shown that certain benzoic acid derivatives are metabolized by bacteria into catechol, indicating their role in microbial benzoic acid metabolism. This process involves enzymatic conversion and suggests these compounds' utility in studying microbial degradation pathways (Reiner, 1971).
Antibacterial Activity
- Novel hybrid derivatives of 3-hydroxy benzoic acid have been synthesized and tested for antibacterial activity, highlighting their potential as chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).
Hydroxylation and Oxidation Studies
- Studies on the hydroxylation of benzoic acids to produce salicylic acid using iron-assisted methods under mild conditions reveal the chemical transformation potential of benzoic acid derivatives (Taktak et al., 2005).
Material Sciences and Liquid Crystal Research
- Benzoic acid derivatives have been used to create polymerizable liquid crystalline structures, offering insights into material science and nanotechnology applications (Kishikawa, Hirai, & Kohmoto, 2008).
Molecular Structure Analysis
- The crystal structure analysis of substituted benzoic acid derivatives has provided valuable information on intermolecular hydrogen bonds and their implications for molecular design (Betz, Gerber, & Schalekamp, 2011).
Biosynthesis of Natural Products
- Research into the biosynthesis of 3,5-AHBA-derived natural products from benzoic acid precursors has expanded understanding of natural product biosynthesis pathways (Kang, Shen, & Bai, 2012).
Mécanisme D'action
While the specific mechanism of action for 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid is not known, benzoic acid, a related compound, is known to be conjugated to GLYCINE in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate, it is used as a treatment for urea cycle disorders due to its ability to bind amino acids .
Relevant Papers Several papers have been identified that may be relevant to this compound. These include a paper on the catalytic protodeboronation of pinacol boronic esters , a paper on the mechanism and kinetic study of the reaction of benzoic acid with OH, NO3, and SO4 radicals in the atmosphere , and several papers related to the properties and uses of benzoic acid . These papers could provide further insights into the properties and potential uses of this compound.
Propriétés
IUPAC Name |
3-[1-(hydroxymethyl)cyclohexyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-10-14(7-2-1-3-8-14)12-6-4-5-11(9-12)13(16)17/h4-6,9,15H,1-3,7-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAHCMAJXHRGQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2724661.png)
![Methyl 3-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate](/img/structure/B2724663.png)

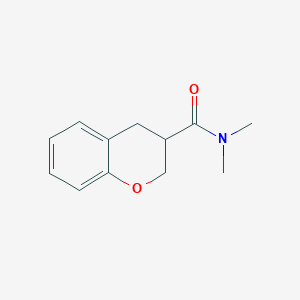
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide](/img/structure/B2724671.png)
![(3-(methylthio)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2724673.png)
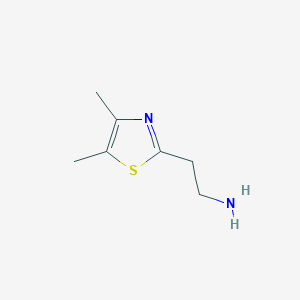
![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-phenylpropyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one](/img/structure/B2724676.png)
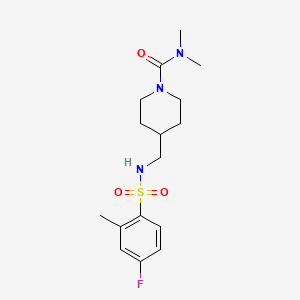
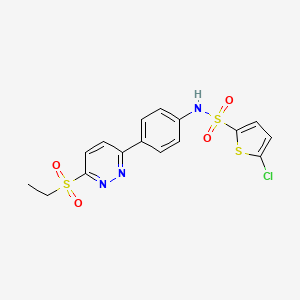
![ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2724681.png)
![N-(4-bromo-2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2724682.png)
![6-(2-hydroxypropyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2724683.png)
